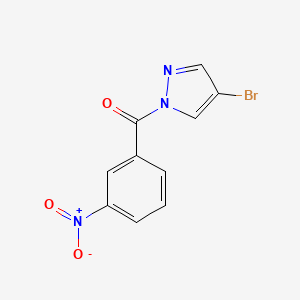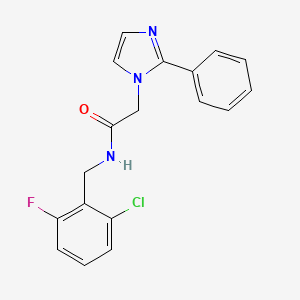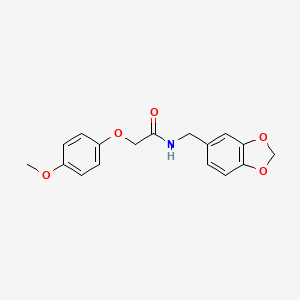![molecular formula C23H28N2O3 B5682489 1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5682489.png)
1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative and is commonly referred to as BMDP. BMDP has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of BMDP is not fully understood. However, it is believed to act through multiple pathways. BMDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. BMDP has also been found to modulate the activity of ion channels, including voltage-gated sodium channels, which are involved in the transmission of nociceptive signals.
Biochemical and Physiological Effects:
BMDP has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BMDP has also been found to modulate the activity of nociceptive neurons, resulting in analgesic effects. In addition, BMDP has been shown to inhibit the growth of tumor cells in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMDP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BMDP has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various physiological processes. However, there are also limitations to using BMDP in lab experiments. The mechanism of action of BMDP is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the potential side effects of BMDP are not well characterized, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on BMDP. One area of interest is the development of BMDP as a potential therapeutic agent for the treatment of inflammatory and pain disorders. Another area of interest is the investigation of the antitumor effects of BMDP and its potential use as a cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of BMDP and to better understand its potential side effects.
Métodos De Síntesis
The synthesis of BMDP involves the reaction of piperidine with 8-methoxy-3,4-dihydro-2H-chromen-3-ylmethyl chloride in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of BMDP has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
BMDP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BMDP has also been found to have analgesic effects by modulating the activity of nociceptive neurons. In addition, BMDP has been investigated for its antitumor effects and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
[4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methylamino]piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-9-5-8-19-14-17(16-28-22(19)21)15-24-20-10-12-25(13-11-20)23(26)18-6-3-2-4-7-18/h2-9,17,20,24H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPNCUQHCKHODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol](/img/structure/B5682416.png)
![4-{4-[5-(azepan-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5682423.png)

![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5682439.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![9-[5-(methoxymethyl)-2-furoyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682478.png)
![8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682495.png)


![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![6-[(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5682511.png)
![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)